3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide
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Description
Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) derivatives have been synthesized by various researchers using different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds with the pyrazolo[1,5-a]pyrimidine structure have been shown to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression, potentially inducing apoptosis within cells .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
Similar compounds with the pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-22(20,21)17-5-4-15(11(17)19)10(18)14-8-6-12-9-2-3-13-16(9)7-8/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXBFOXIVYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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